REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[C:9](O)(=O)[CH2:10][C:11]([OH:13])=[O:12]>O1CCOCC1>[N:1]1([CH2:7][C:10](=[CH2:9])[C:11]([OH:13])=[O:12])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
( 1/12 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetone
|
Type
|
FILTRATION
|
Details
|
some insoluble material being filtered
|
Type
|
CUSTOM
|
Details
|
This oil was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution of the product with 1:19 methanol methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.51 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |